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Abstract
N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside

adenosine. As an adenosine analog, it holds potential for a range of pharmacological

applications, leveraging the diverse physiological roles of adenosine receptors. This technical

guide provides a comprehensive overview of N-(2-Phenoxyacetyl)adenosine, including its

chemical properties, a detailed synthetic protocol, and an exploration of its potential biological

activities and mechanisms of action based on current knowledge of related adenosine analogs.

This document aims to serve as a foundational resource for researchers investigating the

therapeutic potential of this compound.

Introduction
Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological

processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These

receptors are widely distributed throughout the body and are involved in regulating

cardiovascular, nervous, and immune system functions. Consequently, synthetic adenosine

analogs have been a significant focus of drug discovery and development, leading to

treatments for conditions such as cardiac arrhythmias and as agents in pharmacological stress

testing.
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N-(2-Phenoxyacetyl)adenosine, a derivative with a phenoxyacetyl group attached at the N⁶

position of the adenine base, is an under-investigated member of this class. While specific data

on N-(2-Phenoxyacetyl)adenosine is limited in publicly available literature, its structural

similarity to other N⁶-substituted adenosine analogs suggests potential activity as a modulator

of adenosine receptors, particularly the A₂ₐ subtype. Such activity could translate into

significant anti-inflammatory and anti-cancer properties. This guide synthesizes the available

information on related compounds to provide a predictive framework for the study of N-(2-
Phenoxyacetyl)adenosine.

Chemical Properties
Property Value

IUPAC Name N-(2-Phenoxyacetyl)adenosine

Molecular Formula C₁₈H₁₉N₅O₆

Molecular Weight 401.38 g/mol

Canonical SMILES
C1=CC=C(C=C1)OCC(=O)NC2=NC=NC3=C2N

=CN3C4C(C(C(O4)CO)O)O

Appearance White to off-white solid (predicted)

Solubility Soluble in DMSO (predicted)

Synthesis of N-(2-Phenoxyacetyl)adenosine
A general and effective method for the synthesis of N⁶-substituted adenosines involves the

acylation of adenosine. The following protocol is adapted from established methods for similar

compounds.

Experimental Protocol: Synthesis
Materials:

Adenosine

Phenoxyacetyl chloride
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Pyridine (anhydrous)

N,N-Dimethylformamide (DMF, anhydrous)

Diethyl ether

Silica gel for column chromatography

Ethyl acetate

Methanol

Procedure:

Protection of Ribose Hydroxyl Groups (Optional but Recommended): To avoid side reactions,

the hydroxyl groups of the ribose moiety of adenosine can be protected using acetyl groups.

This involves reacting adenosine with acetic anhydride in pyridine. The resulting 2',3',5'-tri-O-

acetyladenosine is then used in the next step.

N⁶-Acylation:

Dissolve 2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous pyridine or DMF.

Cool the solution to 0°C in an ice bath.

Slowly add phenoxyacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, quench the reaction by adding a small amount of water.

Remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially

with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography, eluting with a gradient of

methanol in ethyl acetate to obtain N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine.

Deprotection:

Dissolve the purified N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine in methanolic

ammonia.

Stir the solution at room temperature for 4-6 hours.

Monitor the deprotection by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g.,

methanol/diethyl ether) to yield N-(2-Phenoxyacetyl)adenosine.

Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow
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Figure 1. Synthetic workflow for N-(2-Phenoxyacetyl)adenosine.

Biological Activity
While direct experimental data for N-(2-Phenoxyacetyl)adenosine is not readily available, the

biological activities of structurally similar N⁶-substituted adenosine analogs provide a strong

basis for predicting its potential pharmacological profile.
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Anti-Inflammatory Activity
Adenosine A₂ₐ receptor agonists are well-documented for their potent anti-inflammatory effects.

They can suppress the production of pro-inflammatory cytokines such as TNF-α and various

interleukins. It is plausible that N-(2-Phenoxyacetyl)adenosine, acting as an A₂ₐ receptor

agonist, would exhibit similar properties.

Table 1: Anti-Inflammatory Activity of Representative Adenosine Analogs

Compound Assay Cell Line IC₅₀ / EC₅₀

CGS-21680 (A₂ₐ

Agonist)
TNF-α inhibition U937 cells

Data suggests potent

inhibition

N⁶-

Isopentenyladenosine
Cytokine Production IL-2 activated NK cells

Modulates cytokine

production

Anticancer Activity
The role of adenosine analogs in cancer is complex, with both pro- and anti-tumoral effects

reported depending on the receptor subtype and cancer type. A₂ₐ receptor antagonists have

shown promise in cancer therapy by blocking the immunosuppressive effects of adenosine in

the tumor microenvironment. Conversely, some adenosine analogs themselves exhibit

cytotoxic effects on cancer cells. For instance, N⁶-isopentenyladenosine has been shown to

inhibit proliferation and induce apoptosis in colon cancer cells.[1] The activity of N-(2-
Phenoxyacetyl)adenosine in this context remains to be experimentally determined.

Table 2: Cytotoxicity of Representative Adenosine Analogs against Cancer Cell Lines

Compound Cell Line Assay IC₅₀

N⁶-

Isopentenyladenosine
DLD1 (Colon Cancer) Proliferation Assay

Not specified, but

effective

Docetaxel (Control)

HSC-2, HSC-3, HSC-

4 (Oral Squamous

Carcinoma)

MTT Assay Varies by cell line
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Experimental Protocols: Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity

of N-(2-Phenoxyacetyl)adenosine.

Adenosine Receptor Binding Assay
This assay determines the affinity of the compound for adenosine receptor subtypes.

Protocol:

Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific

human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled

adenosine receptor ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ) and varying

concentrations of N-(2-Phenoxyacetyl)adenosine.

Incubation: Incubate at room temperature for a defined period (e.g., 2 hours) to reach

equilibrium.

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters

using a cell harvester.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition

binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Anti-Inflammatory Assay (LPS-induced TNF-α
Production)
This assay measures the ability of the compound to inhibit the production of a key pro-

inflammatory cytokine.

Protocol:

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in 96-well plates.
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Pre-treatment: Pre-treat the cells with varying concentrations of N-(2-
Phenoxyacetyl)adenosine for 1 hour.

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

Incubation: Incubate for 4-6 hours.

Sample Collection: Collect the cell culture supernatants.

Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-

Linked Immunosorbent Assay (ELISA) kit.

Data Analysis: Calculate the IC₅₀ value for the inhibition of TNF-α production.

Cancer Cell Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on the viability of cancer cells.

Protocol:

Cell Seeding: Seed cancer cells (e.g., a panel of different cancer cell lines) into 96-well

plates and allow them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of N-(2-
Phenoxyacetyl)adenosine.

Incubation: Incubate for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g.,

DMSO).

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC₅₀ value.

Mechanism of Action
Based on its structure, N-(2-Phenoxyacetyl)adenosine is predicted to interact with adenosine

receptors. The most likely target is the A₂ₐ receptor, given the known activity of many N⁶-

substituted adenosine analogs.

A₂ₐ Adenosine Receptor Signaling Pathway
Activation of the A₂ₐ receptor, a Gs protein-coupled receptor, typically leads to the stimulation of

adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn,

activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to

the observed physiological effects.
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Figure 2. Predicted A₂ₐ adenosine receptor signaling pathway.
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Potential Downstream Effects
Anti-inflammatory Effects: The A₂ₐ receptor-mediated increase in cAMP can inhibit the

activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a

reduction in the production of inflammatory cytokines.

Vasodilation: In vascular smooth muscle cells, increased cAMP levels lead to relaxation,

resulting in vasodilation.

Immunosuppression: In the tumor microenvironment, adenosine can suppress the activity of

immune cells, such as T cells and natural killer cells, through A₂ₐ receptor activation.

A₂ₐ Receptor Activation

↑ cAMP

PKA Activation

NF-κB Inhibition Immune Cell Suppression

↓ Pro-inflammatory Cytokines

Click to download full resolution via product page

Figure 3. Downstream anti-inflammatory and immunosuppressive effects.

Conclusion
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N-(2-Phenoxyacetyl)adenosine is a promising but largely uncharacterized adenosine analog.

Based on the extensive research on related N⁶-substituted adenosines, it is reasonable to

hypothesize that this compound may act as a modulator of adenosine receptors, with potential

anti-inflammatory and anticancer activities. The experimental protocols and predicted

mechanisms of action outlined in this guide provide a solid foundation for future research into

the pharmacological properties and therapeutic potential of N-(2-Phenoxyacetyl)adenosine.

Further investigation is warranted to fully elucidate its biological profile and establish its

significance in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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